molecular formula C12H18N2O B2474563 2-(4-aminophenyl)-N-tert-butylacetamide CAS No. 926221-50-3

2-(4-aminophenyl)-N-tert-butylacetamide

Cat. No.: B2474563
CAS No.: 926221-50-3
M. Wt: 206.289
InChI Key: SXIHUFHYSBSZDS-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-N-tert-butylacetamide: is an organic compound that features an acetamide group attached to a 4-aminophenyl ring and a tert-butyl group

Properties

IUPAC Name

2-(4-aminophenyl)-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIHUFHYSBSZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-N-tert-butylacetamide can be achieved through several methods. One common approach involves the acylation of 4-aminophenylamine with tert-butylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 2-(4-aminophenyl)-N-tert-butylacetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-N-tert-butylacetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In the field of organic synthesis, 2-(4-aminophenyl)-N-tert-butylacetamide serves as a valuable intermediate for constructing more complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile building block in synthetic chemistry. Notably, it has been utilized in the Ritter reaction for synthesizing amides with the aid of bismuth triflate catalysis .

Biology

The compound has been investigated for its potential as a bioactive agent. Studies indicate that it may exhibit antimicrobial and anticancer properties. For instance, derivatives of related compounds have shown cytotoxic activity against various human cancer cell lines, suggesting that 2-(4-aminophenyl)-N-tert-butylacetamide could be further explored for similar effects .

Medicine

In medicinal chemistry, 2-(4-aminophenyl)-N-tert-butylacetamide is being explored for therapeutic applications, particularly in drug discovery. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with disease pathways. Preliminary evaluations suggest that it might possess significant anticancer activity, warranting further investigation into its pharmacological profile .

Industry

The compound is also being considered in the development of advanced materials with tailored properties. Its unique structure allows for modifications that can enhance material performance in various applications, including coatings and plastics .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of compounds related to 2-(4-aminophenyl)-N-tert-butylacetamide through in vitro assays on human cancer cell lines. Results indicated that these compounds exhibited significant cytotoxicity, leading to apoptosis in cancer cells. The findings suggest that further structural optimization could enhance their efficacy and selectivity against tumor cells .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial properties of derivatives of 2-(4-aminophenyl)-N-tert-butylacetamide revealed promising results against several bacterial strains. The compound's ability to disrupt bacterial cell membranes was identified as a potential mechanism behind its antimicrobial action, highlighting its relevance in developing new antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryIntermediate for organic synthesisUsed in Ritter reaction for amide synthesis
BiologyPotential bioactive compoundExhibits cytotoxicity against cancer cell lines
MedicineTherapeutic agentInvestigated for anticancer and antimicrobial properties
IndustryMaterial developmentPotential use in coatings and plastics

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-N-tert-butylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.

    2-(4-aminophenyl)ethylamine: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-(4-aminophenyl)-N-tert-butylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological targets.

Biological Activity

2-(4-Aminophenyl)-N-tert-butylacetamide is a synthetic compound that has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-aminophenyl)-N-tert-butylacetamide is C12H16N2O, featuring an amine group attached to a phenyl ring and a tert-butyl group that enhances its lipophilicity. This structure is crucial for its interaction with biological targets.

The biological activity of 2-(4-aminophenyl)-N-tert-butylacetamide is primarily attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes or receptors involved in disease processes. For instance, it has been explored for its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 2-(4-aminophenyl)-N-tert-butylacetamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and proliferation. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in models of ovarian cancer. Its anticancer effects are believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

In Vitro Studies

In vitro evaluations have shown that 2-(4-aminophenyl)-N-tert-butylacetamide effectively reduces cell viability in several cancer cell lines, including OVCAR-3 (ovarian cancer) and NCI-H522 (lung cancer). The compound's IC50 values indicate potent cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent .

In Vivo Studies

Animal model studies have further validated the compound's anticancer potential. For example, administration of the compound in NSG mice bearing OVCAR-3 xenografts resulted in significant tumor growth inhibition compared to controls. Tumor-specific fluorescence imaging confirmed the accumulation of the compound in tumor tissues, highlighting its targeting capabilities .

Data Table: Summary of Biological Activities

Activity Model/System Effect Reference
AntimicrobialVarious bacterial strainsGrowth inhibition
AnticancerOVCAR-3 cell lineInduction of apoptosis
In Vivo EfficacyNSG mice with OVCAR-3Tumor growth inhibition

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